molecular formula C10H9Cl2NO5S B3035982 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid CAS No. 338793-68-3

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid

Cat. No.: B3035982
CAS No.: 338793-68-3
M. Wt: 326.15 g/mol
InChI Key: DSVXGQXONWPKSL-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid is a chemical compound with the molecular formula C10H9Cl2NO4S and a molecular weight of 294.16 g/mol.

Scientific Research Applications

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid typically involves the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate, followed by sulfonylation and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfone, amine, and substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Pathways involved in its mechanism of action include sulfonylation and acylation reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid include:

    2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid: This compound has a similar structure but contains a sulfanyl group instead of a sulfonyl group.

    2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}propionic acid: This compound has a propionic acid group instead of an acetic acid group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO5S/c11-7-2-1-6(3-8(7)12)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVXGQXONWPKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168217
Record name 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-68-3
Record name 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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